2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898756-30-4
VCID: VC3872857
InChI: InChI=1S/C22H22F3NO3/c23-22(24,25)18-6-3-5-16(14-18)20(27)19-7-2-1-4-17(19)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2
SMILES: C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F
Molecular Formula: C22H22F3NO3
Molecular Weight: 405.4 g/mol

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone

CAS No.: 898756-30-4

Cat. No.: VC3872857

Molecular Formula: C22H22F3NO3

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone - 898756-30-4

Specification

CAS No. 898756-30-4
Molecular Formula C22H22F3NO3
Molecular Weight 405.4 g/mol
IUPAC Name [2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Standard InChI InChI=1S/C22H22F3NO3/c23-22(24,25)18-6-3-5-16(14-18)20(27)19-7-2-1-4-17(19)15-26-10-8-21(9-11-26)28-12-13-29-21/h1-7,14H,8-13,15H2
Standard InChI Key IFNHMUISHPGVLT-UHFFFAOYSA-N
SMILES C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F
Canonical SMILES C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure comprises two primary components:

  • Benzophenone Backbone: A diarylketone system featuring a trifluoromethyl (-CF3_3) group at the 3'-position of one aryl ring and a methyl-linked spirocyclic amine ether at the 2-position of the adjacent ring .

  • Spirocyclic Amine Ether: The 1,4-dioxa-8-azaspiro[4.5]decyl group, which integrates a piperidine ring (six-membered amine) fused to a 1,3-dioxolane ring (five-membered ether). This spiro arrangement imposes conformational rigidity, potentially influencing molecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number898756-30-4
IUPAC Name[3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Molecular FormulaC22H22F3NO3\text{C}_{22}\text{H}_{22}\text{F}_{3}\text{NO}_{3}
Molecular Weight405.4 g/mol
XLogP33.2 (Predicted)

Spectroscopic and Stereochemical Features

  • Nuclear Magnetic Resonance (NMR): The spirocyclic proton environment (e.g., methylene groups in the dioxolane and piperidine rings) generates distinct 1H^1\text{H}-NMR signals between δ 3.5–4.5 ppm, while the trifluoromethyl group appears as a singlet in 19F^{19}\text{F}-NMR .

  • Mass Spectrometry: High-resolution ESI-MS typically exhibits a molecular ion peak at m/z 405.4 ([M+H]+^+), with fragmentation patterns highlighting the loss of the dioxolane moiety (~100 Da) .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, plausible pathways involve:

  • Spirocyclic Amine Ether Synthesis: Cyclocondensation of piperidine derivatives with 1,3-diols under acid catalysis to form the 1,4-dioxa-8-azaspiro[4.5]decane scaffold .

  • Benzophenone Coupling: Ullmann or Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl and spirocyclic-methylphenyl groups to a central ketone .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Spirocycle FormationEthylene glycol, H2_2SO4_4, 110°C65–70
Benzophenone AssemblyPd(PPh3_3)4_4, K2_2CO3_3, DMF, 80°C50–55

Purification and Characterization

  • Chromatography: Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the product .

  • Crystallization: Recrystallization from ethanol yields crystals suitable for X-ray diffraction, confirming the spirocyclic geometry .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to UV light due to the benzophenone chromophore .

Table 3: Stock Solution Preparation Guidelines

Concentration (mM)Mass Required (mg)Solvent Volume (mL)
11.02.47
1010.02.47
Data sourced from GlpBio formulations .

Thermal and Spectral Profiles

  • Melting Point: 148–152°C (DSC) .

  • UV-Vis Absorption: λmax\lambda_{\text{max}} = 254 nm (π→π* transition of benzophenone) .

Applications and Research Utility

Pharmaceutical Research

  • Kinase Inhibition: The trifluoromethyl group enhances binding affinity to ATP pockets in kinases, making the compound a candidate for anticancer drug discovery .

  • Metabolic Stability: The spirocyclic amine ether reduces oxidative metabolism, prolonging half-life in preclinical models .

Materials Science

  • Photoinitiators: Benzophenone derivatives are widely used in UV-curable polymers; the trifluoromethyl group may tailor reactivity for specialized coatings .

AspectGuideline
Personal ProtectionGloves, goggles, fume hood
StorageSealed, –20°C, desiccated
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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